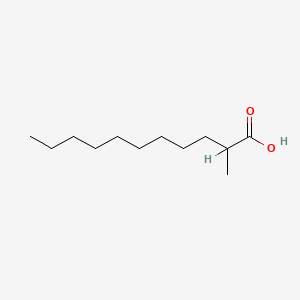

2-Methylundecanoic acid

Description

2-Methylundecanoic acid is a natural product found in Lumbricus terrestris with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFITEZSYJIHHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884903 | |

| Record name | Undecanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24323-25-9 | |

| Record name | 2-Methylundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24323-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024323259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methylundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylundecanoic acid (CAS No. 24323-25-9) is a branched-chain fatty acid that has garnered interest in various scientific fields, including pharmaceuticals and material science.[1][2][3] Its unique molecular structure, featuring a methyl group at the alpha-position of the carboxylic acid, imparts distinct physical and chemical properties compared to its linear isomer, lauric acid. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental methodologies for their determination, and insights into their relevance in drug development.

Molecular and Chemical Identity

This compound is a saturated fatty acid with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol .[1][2][3]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 24323-25-9 |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

| SMILES | CCCCCCCCCC(C)C(=O)O |

| InChI | InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14) |

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its fundamental physical properties. These properties are crucial for its handling, formulation, and application.

Table 2: Key Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | Not explicitly found; expected to be low | - |

| Boiling Point | ~306.6 °C at 760 mmHg | [4] |

| Density | ~0.903 g/cm³ | [4] |

| pKa | ~4.9 | - |

| Solubility | Insoluble in water; Soluble in organic solvents | - |

Melting Point

The melting point of a substance is a critical parameter for its characterization and purity assessment. For fatty acids, the melting point is influenced by chain length, saturation, and branching. The methyl branch at the α-position in this compound disrupts the crystal lattice packing compared to its linear counterpart, which is expected to result in a lower melting point.

Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to volatilization.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards such as indium and zinc.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature to 100 °C at a rate of 10 °C/min to erase any prior thermal history.

-

Hold at 100 °C for 5 minutes.

-

Cool the sample to -50 °C at a rate of 10 °C/min.

-

Hold at -50 °C for 5 minutes to ensure complete crystallization.

-

Heat the sample from -50 °C to 50 °C at a controlled rate (e.g., 5 °C/min).

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak temperature and the enthalpy of fusion can also be determined from the data.

Causality and Self-Validation: The use of a controlled heating and cooling cycle ensures that the measured melting point is a characteristic of the substance's thermodynamic properties and not an artifact of its thermal history. The sharpness of the melting peak can serve as an indicator of sample purity; impurities typically lead to a broader melting range and a depressed melting point.

Boiling Point

The boiling point is another fundamental physical property that provides information about the volatility of a compound. The relatively high boiling point of this compound is indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups.

Ebulliometry provides a precise measurement of the boiling point at a controlled pressure.

Methodology:

-

Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a condenser, and a calibrated thermometer or temperature probe positioned in the vapor phase.

-

Sample Introduction: Place a known volume of this compound and a few boiling chips into the boiling flask.

-

Heating: Gently heat the sample to a steady boil, ensuring a constant reflux of the liquid.

-

Temperature Measurement: Record the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a stable temperature reading on the thermometer immersed in the vapor.

-

Pressure Correction: Record the ambient atmospheric pressure. If the measurement is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using the Clausius-Clapeyron relation or a nomograph.

Causality and Self-Validation: Measuring the temperature of the vapor phase rather than the liquid ensures that the true boiling point is recorded, as the liquid can become superheated. A stable and constant temperature reading during boiling indicates that the sample is pure.

Density

The density of this compound is an important parameter for formulation calculations and for understanding its molecular packing in the liquid state.

A pycnometer allows for the precise determination of the density of a liquid by accurately measuring a known volume of the substance.

Methodology:

-

Pycnometer Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again. Calculate the exact volume of the pycnometer.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the calibration and weigh it.

-

Density Calculation: The density of this compound is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Causality and Self-Validation: The use of a calibrated pycnometer and a constant temperature ensures high accuracy. Performing multiple measurements and calculating the average and standard deviation validates the precision of the result.

Solubility

The solubility of this compound is a critical factor in its application, particularly in drug delivery systems. As a fatty acid, it is practically insoluble in water due to its long, nonpolar hydrocarbon chain. However, it is readily soluble in a wide range of organic solvents.

The shake-flask method is a standard technique for determining the solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.

-

Concentration Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of this compound using a suitable analytical technique, such as gas chromatography (GC) after derivatization or titration.

-

Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Causality and Self-Validation: Ensuring that an excess of the solid is present and that the system has reached equilibrium are crucial for obtaining an accurate solubility value. Analysis of the solid phase after the experiment can confirm that no phase transition or degradation has occurred.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methylene protons of the long alkyl chain, the methine proton at the α-position, the α-methyl group, and the acidic proton of the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the α-carbon, the carbons of the alkyl chain, and the α-methyl carbon.

While a publicly available experimental spectrum for this compound is not readily found, based on the analysis of similar branched-chain fatty acids, the following chemical shifts can be predicted:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | ~11-12 | ~180 |

| CH(CH₃) | ~2.4 | ~41 |

| CH(CH₃ ) | ~1.1 (doublet) | ~17 |

| CH₂ (adjacent to CH) | ~1.5 | ~34 |

| (CH₂)₇ | ~1.2-1.4 | ~22-32 |

| Terminal CH₃ | ~0.9 (triplet) | ~14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a carboxylic acid dimer. A strong and sharp C=O stretching absorption is expected around 1710 cm⁻¹. Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will likely show a molecular ion peak (M⁺) at m/z 200. The fragmentation pattern is expected to be complex due to the branched nature of the molecule. Common fragmentation pathways for fatty acids include McLafferty rearrangement and cleavage at the α-carbon. The presence of the methyl branch will influence the fragmentation, leading to characteristic ions that can be used to determine the position of the branch.

Relevance in Drug Development

The physical properties of this compound are of significant interest to drug development professionals, particularly in the area of formulation and drug delivery.

-

Permeation Enhancement: Fatty acids, including branched-chain fatty acids, are known to act as permeation enhancers in topical and transdermal drug delivery systems.[5][6][7][8] The lipophilic nature of this compound allows it to partition into the lipid bilayers of the stratum corneum, disrupting its highly ordered structure and thereby increasing the permeability of the skin to co-administered drug molecules. Its melting point and solubility characteristics are critical for its incorporation into various topical formulations such as creams, ointments, and gels.

-

Solubilizing Agent: Due to its ability to dissolve in many organic solvents and its amphiphilic character, this compound can be used as a solubilizing agent for poorly water-soluble drugs in lipid-based formulations.

-

Excipient in Formulations: The physical properties of this compound, such as its density and viscosity, are important considerations when it is used as an excipient to achieve the desired physical characteristics and stability of a final drug product.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound, offering both established data and robust experimental protocols for their determination. A thorough understanding of these properties is fundamental for researchers and scientists working with this compound. For professionals in drug development, these physicochemical characteristics are not merely academic; they are critical parameters that directly influence formulation strategies, drug delivery efficacy, and ultimately, the therapeutic potential of new pharmaceutical products. The unique attributes conferred by its branched-chain structure make this compound a molecule of continuing scientific and industrial interest.

References

- 1. Undecanoic acid, 2-methyl- | C12H24O2 | CID 91168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. aocs.org [aocs.org]

- 4. aocs.org [aocs.org]

- 5. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic studies of branched-chain alkanols as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Significance of Branched-Chain Fatty Acids

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids distinguished by the presence of one or more methyl groups along their carbon chain.[1] Primarily found in bacteria, dairy products, and ruminant fats, BCFAs are gaining significant attention for their diverse and crucial roles in various physiological and pathophysiological processes.[1][2] Unlike their more common straight-chain counterparts, BCFAs possess unique structural properties that influence membrane fluidity, gut health, and the regulation of metabolic pathways.[1][3] This guide provides a comprehensive technical overview of the biological significance of BCFAs, delving into their biosynthesis, metabolism, multifaceted functions in health and disease, and the analytical methodologies employed for their study.

Defining Branched-Chain Fatty Acids: The iso- and anteiso- Nomenclature

The most prevalent BCFAs fall into two main categories based on the position of the methyl group relative to the terminal methyl group of the fatty acid chain:

-

iso-BCFAs: These possess a methyl group on the penultimate carbon atom (the second to last carbon from the methyl end). For example, 13-methyltetradecanoic acid is known as iso-15:0.[4]

-

anteiso-BCFAs: In this configuration, the methyl group is located on the antepenultimate carbon atom (the third to last carbon from the methyl end).[4]

This subtle difference in methyl group placement significantly impacts the physical and biological properties of the fatty acid.

Biosynthesis and Metabolism of Branched-Chain Fatty Acids

The synthesis of BCFAs differs from that of straight-chain fatty acids primarily in the initial priming step.[5] The process utilizes branched-chain α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[6][7]

-

Valine provides the primer for the synthesis of even-numbered iso-BCFAs.[6]

-

Leucine is the precursor for odd-numbered iso-BCFAs.[6]

-

Isoleucine serves as the primer for the synthesis of anteiso-BCFAs.[6]

These branched-chain acyl-CoA primers are then elongated by the fatty acid synthase (FASII) system, which repeatedly adds two-carbon units from malonyl-CoA.[7][8]

The catabolism of BCFAs is a more complex process than that of their straight-chain relatives and often involves α-oxidation in addition to the standard β-oxidation pathway, particularly for BCFAs with a methyl group at the β-carbon, such as phytanic acid.[1]

Diverse Biological Functions of Branched-Chain Fatty Acids

BCFAs are not merely structural components; they are bioactive molecules with a wide array of functions that are critical for cellular and organismal health.

Modulation of Cell Membrane Properties

A primary role of BCFAs is to regulate the fluidity and stability of cell membranes.[3][9] The methyl branches disrupt the tight packing of fatty acid chains, thereby lowering the melting point and increasing membrane fluidity.[9][10] This is particularly important for bacteria, allowing them to maintain membrane function in diverse and often harsh environments.[5][11] In fact, the presence and relative abundance of specific BCFAs are important criteria in the taxonomic classification of bacteria.[5][11]

Role in Fetal and Neonatal Development

BCFAs play a crucial role in the development of the fetus and newborn. They are major components of the vernix caseosa, the waxy, white substance that coats the skin of newborns.[10][12] The vernix caseosa, which is swallowed by the fetus in late gestation, delivers BCFAs to the developing gastrointestinal tract.[10][13] This is believed to be essential for the healthy development of the gut and the establishment of a beneficial gut microbiota.[3][10] Studies have shown that the concentration of BCFAs is significantly higher in the vernix caseosa and meconium of full-term infants compared to preterm infants.[14][15]

Influence on the Gut Microbiota

The gut microbiota is a significant source and target of BCFAs. Many gut bacteria synthesize BCFAs, incorporating them into their cell membranes.[3] In turn, dietary BCFAs and those from the vernix caseosa can influence the composition and function of the gut microbiome.[10][16] For instance, BCFAs can promote the growth of beneficial bacteria like Bacillus subtilis.[4][16] The fermentation of proteins by gut bacteria can also lead to the production of BCFAs, such as isovaleric and isobutyric acids.[17]

Immune Modulation and Anti-inflammatory Effects

Emerging evidence highlights the potent immune-modulatory and anti-inflammatory properties of BCFAs.[18][19] They have been shown to:

-

Reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and suppress inflammatory pathways like the NF-κB pathway.[19][20]

-

Increase the expression of the anti-inflammatory cytokine IL-10. [4][16]

-

Attenuate the expression of genes encoding proteins involved in inflammation , such as C-reactive protein (CRP).[21]

These anti-inflammatory effects are being explored for their therapeutic potential in a range of inflammatory conditions.[18]

Branched-Chain Fatty Acids in Health and Disease

The unique biological activities of BCFAs have significant implications for human health and are increasingly being linked to various disease states.

Necrotizing Enterocolitis (NEC)

One of the most well-studied roles of BCFAs is in the context of necrotizing enterocolitis (NEC), a devastating inflammatory bowel disease that primarily affects premature infants.[16][22] Preterm infants lack the exposure to BCFAs from the vernix caseosa that full-term infants receive.[10] Animal studies have demonstrated that dietary supplementation with BCFAs can significantly reduce the incidence of NEC.[4][16] The protective mechanism is thought to involve the modulation of the gut microbiota and the enhancement of anti-inflammatory responses, including a notable increase in IL-10 expression.[4][16][23]

Metabolic Disorders

There is a growing body of evidence linking BCFAs to metabolic health. Several studies have reported an inverse correlation between serum levels of BCFAs and markers of metabolic syndrome, such as obesity, insulin resistance, and high triglyceride levels.[19][21][24][25]

-

iso-BCFAs , in particular, have been shown to be inversely associated with body mass index (BMI).[2]

-

In hepatocytes, iso-BCFAs can decrease the expression of fatty acid synthase (FASN), a key enzyme in fatty acid synthesis, potentially leading to lower triglyceride levels.[21] Conversely, anteiso-BCFAs have been observed to increase FASN expression.[21]

-

iso-BCFAs have also been shown to decrease the expression of ELOVL6, an enzyme implicated in obesity-induced pathologies, suggesting a potential role in improving insulin sensitivity.[26]

These findings suggest that BCFAs may have a protective role against the development of metabolic disorders.[24][27]

Potential as Biomarkers

Given their association with various physiological and pathological states, BCFAs are being investigated as potential biomarkers. For instance, circulating levels of BCFAs could potentially be used to assess the risk of metabolic diseases.[28] Further research is needed to validate their clinical utility as diagnostic or prognostic markers.

Analytical Methodologies for the Study of Branched-Chain Fatty Acids

The accurate analysis of BCFAs is crucial for understanding their biological roles. Gas chromatography-mass spectrometry (GC-MS) is the most commonly used technique for the identification and quantification of BCFAs.[29][30]

Experimental Protocol: GC-MS Analysis of BCFAs

The following provides a generalized workflow for the analysis of BCFAs from biological samples.

1. Lipid Extraction

The initial step involves the extraction of total lipids from the sample (e.g., tissue, cells, biofluids). A common method is the Folch extraction, which uses a chloroform/methanol mixture.

2. Saponification and Derivatization

Free fatty acids are not sufficiently volatile for GC analysis. Therefore, a two-step process of saponification (to release fatty acids from complex lipids) followed by derivatization is necessary. The most common derivatization method is the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs).[29]

-

Materials:

-

Dried lipid extract

-

Methanolic HCl or Boron trifluoride-methanol solution

-

Hexane

-

Saturated NaCl solution

-

-

Procedure:

-

Add 1 mL of methanolic HCl to the dried lipid extract.

-

Cap the vial tightly and heat at 60-100°C for 1-2 hours.

-

After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

-

3. GC-MS Analysis

-

Gas Chromatograph (GC) Parameters:

-

Column: A polar capillary column (e.g., a wax or cyano-based column) is required for the separation of FAME isomers.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A carefully optimized temperature gradient is crucial for resolving the different BCFA isomers.

-

Carrier Gas: Helium or Hydrogen.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) is standard for creating reproducible fragmentation patterns.

-

Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly used.

-

Data Acquisition: Full scan mode is used for identification, while selected ion monitoring (SIM) can be employed for targeted quantification to enhance sensitivity.

-

Data Analysis and Interpretation

BCFA isomers are identified based on their retention times and mass spectra. The characteristic fragmentation patterns of FAMEs in EI-MS aid in their identification. Quantification is typically performed by comparing the peak areas of the analytes to those of internal standards (e.g., deuterated fatty acids).

Advanced Analytical Techniques

While GC-MS remains the gold standard, ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) methods are also being developed for the analysis of BCFAs, offering the advantage of analyzing intact fatty acids without derivatization.[31][32]

Signaling Pathways Influenced by Branched-Chain Fatty Acids

The biological effects of BCFAs are mediated through their influence on various cellular signaling pathways.

Regulation of Gene Expression

BCFAs can modulate the expression of genes involved in lipid metabolism and inflammation.

-

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): iso-BCFAs have been shown to decrease the expression of SREBP-1c, a key transcription factor that regulates genes involved in fatty acid and triglyceride synthesis, including FASN.[21]

-

Peroxisome Proliferator-Activated Receptors (PPARs): BCFAs are known to activate PPARα, which plays a role in reducing triglyceride synthesis.[19]

Modulation of Inflammatory Signaling

As mentioned earlier, BCFAs can suppress the NF-κB signaling pathway , a central regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.[20] This leads to a reduction in the expression of pro-inflammatory genes.[20]

Future Directions and Therapeutic Potential

The study of branched-chain fatty acids is a rapidly evolving field with significant potential for drug development and therapeutic applications.

-

Therapeutics for NEC and Inflammatory Bowel Disease (IBD): The protective effects of BCFAs in NEC models suggest their potential as a preventative or therapeutic strategy.[4][16][20] Their anti-inflammatory properties could also be beneficial in other inflammatory bowel diseases.[20]

-

Metabolic Disease Interventions: The inverse association of BCFAs with metabolic syndrome highlights their potential as a dietary intervention or therapeutic target for obesity and type 2 diabetes.[19][24]

-

Modulation of the Gut Microbiome: The ability of BCFAs to shape the gut microbiota opens up possibilities for developing prebiotics or probiotics that promote a healthy gut environment.[10]

Further research is needed to fully elucidate the mechanisms of action of BCFAs and to translate the promising preclinical findings into clinical applications.

Summary and Conclusion

Branched-chain fatty acids are a unique class of lipids with profound biological significance. From their fundamental role in maintaining membrane fluidity to their complex interactions with the gut microbiota and the immune system, BCFAs are emerging as key players in health and disease. Their involvement in neonatal development, particularly in the prevention of necrotizing enterocolitis, and their association with metabolic health underscore their importance. Continued research into the biosynthesis, metabolism, and signaling pathways of BCFAs, aided by advanced analytical techniques, will undoubtedly uncover new therapeutic avenues for a range of human diseases.

dot

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 4. researchgate.net [researchgate.net]

- 5. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Branch chain fatty acids and their possible role in the prevention of NEC [nestlenutrition-institute.org]

- 11. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 12. Branched‐chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Branched Chain Fatty Acids Are Constituents of the Normal Healthy Newborn Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Branched-chain fatty acids in the vernix caseosa and meconium of infants born at different gestational ages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Branched Chain Fatty Acids Reduce the Incidence of Necrotizing Enterocolitis and Alter Gastrointestinal Microbial Ecology in a Neonatal Rat Model | PLOS One [journals.plos.org]

- 17. Frontiers | An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors [frontiersin.org]

- 18. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]

- 19. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. USE OF BRANCHED CHAIN FATTY ACIDS (BCFAS) FOR THETREATMENT OF INFLAMMATORY BOWEL DISEASES – Technology offers by Inserm Transfert [technology-offers.inserm-transfert.com]

- 21. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cris.iucc.ac.il [cris.iucc.ac.il]

- 23. Gut microbiome derived short chain fatty acids: Promising strategies in necrotising enterocolitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - Food & Function (RSC Publishing) [pubs.rsc.org]

- 26. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Branch chain amino acids: biomarkers of health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 31. chromatographyonline.com [chromatographyonline.com]

- 32. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Methylundecanoic Acid in Animal Pheromones: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the role of 2-methylundecanoic acid, a branched-chain fatty acid, in the complex world of animal chemical communication. While research into the specific functions of this molecule is ongoing, its identification in the scent markings of mammals and the established role of related fatty acids as semiochemicals underscore its significance. This document consolidates the current understanding of its chemical properties, hypothesized biosynthetic pathways, and the molecular mechanisms of its reception. Furthermore, it offers detailed experimental protocols for researchers and drug development professionals interested in the isolation, identification, and bioassay of this and similar compounds.

Introduction: The Scent of Identity and Intent

Chemical communication is the most ancient and widespread form of information exchange in the animal kingdom. Pheromones, chemical signals that trigger a specific behavioral or physiological response in a conspecific, govern a vast array of interactions, from mate attraction and territorial marking to alarm signaling and social cohesion. Among the diverse chemical classes of pheromones, fatty acids and their derivatives represent a significant and functionally versatile group.

This compound (C₁₂H₂₄O₂) is a saturated fatty acid with a methyl group at the alpha-position. Its chemical structure imparts specific volatility and solubility characteristics that are crucial for its function as a semiochemical. While the specific pheromonal role of this compound is not as extensively studied as some other semiochemicals, its presence in the scent markings of at least one apex predator, the Bengal tiger (Panthera tigris), strongly suggests its involvement in chemical communication.[1][2] This guide will delve into the knowns and logical extrapolations surrounding this intriguing molecule.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its role as a semiochemical and for developing appropriate methodologies for its study.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₂ | N/A |

| Molecular Weight | 200.32 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| CAS Number | 24323-25-9 | N/A |

| Appearance | Colorless liquid | N/A |

| Boiling Point | 306.6 °C at 760 mmHg | N/A |

| Melting Point | 13 °C | N/A |

| Density | 0.903 g/cm³ | N/A |

| Solubility | Insoluble in water, soluble in organic solvents | N/A |

Table 1: Physicochemical properties of this compound.

The Pheromonal Role of this compound: A Case Study

The most definitive evidence for the role of this compound as a semiochemical comes from the analysis of the territorial marking fluid of the male Bengal tiger.[1][2] This fluid, a complex mixture of urine and lipid secretions, serves as a long-lasting chemical signal to other tigers, conveying information about the individual's identity, social status, and reproductive state.

Gas chromatography-mass spectrometry (GC-MS) analysis of this marking fluid has identified this compound as one of the constituent branched-chain fatty acids.[1][2] While the specific behavioral response elicited by this single compound has not been isolated and tested, its presence alongside other volatile and semi-volatile compounds suggests it contributes to the overall chemical message. In the context of the tiger's scent mark, this compound likely contributes to the unique odor profile of the individual, aiding in kin recognition and the demarcation of territory. The lipid matrix of the scent mark acts as a slow-release formulation, ensuring the longevity of the chemical signal in the environment.[3]

While direct evidence in other species is still emerging, the broader class of fatty acids has been shown to have pheromonal effects in various mammals. For instance, a blend of fatty acids has been demonstrated to have an appeasing, pheromone-like effect in mice, activating brain regions associated with pheromone perception.[4] This supports the hypothesis that this compound and other branched-chain fatty acids are likely to be important components of the chemical communication systems of many mammalian species.

Hypothesized Biosynthesis of this compound

The biosynthesis of branched-chain fatty acids like this compound is a variation of the canonical fatty acid synthesis pathway. The following is a hypothesized pathway based on known mechanisms of fatty acid biosynthesis in mammals and insects.

The synthesis likely begins with a primer derived from the catabolism of branched-chain amino acids. In the case of this compound, the primer is likely propionyl-CoA, which is derived from the breakdown of isoleucine, valine, and other amino acids.

The key step differentiating this pathway from straight-chain fatty acid synthesis is the utilization of methylmalonyl-CoA as a substrate by the fatty acid synthase (FAS) complex. The FAS complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA, leading to the elongation of the fatty acid chain. After four cycles of elongation, a thioesterase cleaves the final product, 2-methylundecanoyl-ACP, to release this compound.

Olfactory Reception and Signaling Pathway

The detection of fatty acid pheromones is mediated by specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons. While the specific receptor for this compound has not yet been deorphanized, research on related short and branched-chain fatty acids has identified several candidate ORs, including Olfr78 and OR51E2.[5]

Upon binding of this compound to its cognate OR, a conformational change in the receptor is induced, initiating an intracellular signaling cascade. Based on known olfactory signaling pathways for fatty acids, two primary mechanisms are plausible:

-

The Gαolf/cAMP Pathway: This is the canonical olfactory signaling pathway. The activated OR interacts with a G-protein, Gαolf, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), which then acts as a second messenger, opening cyclic nucleotide-gated ion channels and causing depolarization of the neuron.

-

The Phospholipase C (PLC) Pathway: Some fatty acid receptors are known to signal through the PLC pathway. In this cascade, the activated G-protein activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which in turn can open ion channels and lead to neuronal firing.

Experimental Protocols

The following protocols provide a framework for the extraction, identification, and bioassay of this compound and similar fatty acid pheromones.

Protocol for Pheromone Extraction

Objective: To extract semi-volatile compounds, including this compound, from a biological matrix (e.g., scent gland secretion, urine, or hair).

Method 1: Solvent Extraction

-

Sample Collection: Collect the biological sample (e.g., 10-50 mg of scent gland tissue or 1-5 mL of urine) and store it at -80°C until extraction.

-

Homogenization: Homogenize the tissue sample in a suitable organic solvent (e.g., dichloromethane or hexane) using a glass homogenizer. For liquid samples, perform a liquid-liquid extraction with the chosen solvent.

-

Extraction: Vortex the homogenate or liquid-liquid mixture for 2 minutes and then centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Concentration: Carefully transfer the organic phase to a new vial and concentrate it under a gentle stream of nitrogen to a final volume of approximately 100 µL.

-

Storage: Store the extract at -20°C in a sealed vial until analysis.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for analyzing the volatile profile of a sample without solvent interference.

-

Sample Preparation: Place a small amount of the biological sample (e.g., 5-20 mg of tissue or 0.5-1 mL of liquid) into a 20 mL headspace vial and seal it with a PTFE/silicone septum.

-

Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for 15-30 minutes to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose a pre-conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30-60 minutes).

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption and analysis.

Protocol for GC-MS Analysis

Objective: To identify and quantify this compound in the extracted sample.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating fatty acids.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic synthetic standard.

-

Quantification: For quantitative analysis, create a calibration curve using a series of known concentrations of the synthetic standard. Add a known amount of an internal standard (e.g., a deuterated fatty acid) to both the samples and the calibration standards to correct for variations in extraction efficiency and injection volume.

Protocol for Behavioral Bioassay

Objective: To determine the behavioral response of a target animal species to this compound.

This protocol needs to be adapted to the specific species and the hypothesized function of the pheromone. The following is a general example for a terrestrial mammal.

-

Test Arena: Use a clean, well-ventilated test arena (e.g., a Y-maze or a three-chambered enclosure).

-

Stimuli Preparation: Prepare a series of dilutions of synthetic this compound in a suitable solvent (e.g., mineral oil). The solvent alone will serve as the negative control.

-

Stimulus Presentation: Apply a known volume of the test stimulus and the control to separate filter papers or other dispensers placed in different arms or chambers of the arena.

-

Animal Acclimation: Allow the test animal to acclimate to the arena for a defined period (e.g., 10 minutes) before introducing the stimuli.

-

Data Collection: Record the animal's behavior using video tracking software. Key behavioral parameters to measure may include:

-

Time spent in each arm/chamber.

-

Latency to first approach each stimulus.

-

Frequency of sniffing or licking the stimulus.

-

Specific behaviors of interest (e.g., flehmen response, vocalizations, marking behavior).

-

-

Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test, ANOVA) to determine if there is a significant difference in the animal's response to the test stimulus compared to the control.

Quantitative Behavioral Data (Illustrative Example)

Due to the limited availability of specific quantitative behavioral data for this compound, the following table is an illustrative example of how such data could be presented, based on the known effects of other fatty acid pheromones.

| Concentration of this compound | Mean Time Spent in Stimulus Zone (seconds ± SEM) | Mean Frequency of Investigation (events ± SEM) |

| Control (Solvent only) | 15.2 ± 2.1 | 3.1 ± 0.5 |

| 1 µg | 25.8 ± 3.5 | 6.8 ± 1.2 |

| 10 µg | 45.1 ± 5.2 | 12.4 ± 2.1 |

| 100 µg | 42.5 ± 4.8 | 11.9 ± 1.9 |

*p < 0.05, **p < 0.01 compared to control (Student's t-test) Table 2: Illustrative behavioral responses of a hypothetical mammal to varying concentrations of this compound in a two-choice bioassay.

Conclusion and Future Directions

This compound represents a fascinating and still largely unexplored component of the chemical language of animals. Its confirmed presence in the scent markings of the Bengal tiger, coupled with the growing body of evidence for the pheromonal roles of other fatty acids, positions it as a molecule of significant interest for chemical ecologists, behavioral biologists, and researchers in drug discovery.

Future research should focus on several key areas:

-

Broadening the Taxonomic Scope: Investigating the presence and function of this compound in a wider range of animal species, particularly in social mammals and insects where chemical communication is paramount.

-

Deorphanization of Receptors: Identifying the specific olfactory receptors that bind to this compound is crucial for understanding the molecular basis of its perception.

-

Elucidating Biosynthetic Pathways: Detailed studies of the enzymes and genetic pathways involved in the biosynthesis of this compound will provide insights into the regulation of its production.

-

Behavioral Bioassays: Conducting rigorous behavioral bioassays with synthetic this compound is essential to definitively establish its pheromonal function and to quantify its effects on animal behavior.

By addressing these research questions, we can gain a deeper understanding of the intricate role that this compound plays in shaping the social and reproductive lives of animals, and potentially unlock new avenues for the development of novel pest management strategies and pharmaceuticals.

References

- 1. Chemical characterization of territorial marking fluid of male Bengal tiger, Panthera tigris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analytical Methods for Chemical and Sensory Characterization of Scent-Markings in Large Wild Mammals: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Olfactory receptor responding to gut microbiota-derived signals plays a role in renin secretion and blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylundecanoic Acid: From Discovery to Modern Analytical Approaches

Abstract

This technical guide provides a comprehensive overview of 2-Methylundecanoic acid, a saturated branched-chain fatty acid (BCFA) with emerging significance in the fields of chemical ecology, microbiology, and potentially, human health. While the broader class of BCFAs has been the subject of research for decades, this guide focuses specifically on the C12 analogue, this compound. We delve into the historical context of its discovery, detail its physicochemical properties, and present established synthetic and analytical methodologies. Furthermore, this guide explores its known and hypothesized biological roles, particularly as a semiochemical, and provides detailed experimental protocols for its analysis in biological matrices. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the multifaceted nature of this intriguing molecule.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their aliphatic chain.[1] Unlike their straight-chain counterparts, BCFAs are not typically considered primary energy storage molecules. Instead, they play crucial roles in maintaining cell membrane fluidity, particularly in bacteria, and are increasingly recognized for their diverse biological activities.[1][2] BCFAs are classified based on the position of the methyl branch: iso-BCFAs have a methyl group on the penultimate carbon, while anteiso-BCFAs have it on the antepenultimate carbon.[1] this compound, with its methyl group at the alpha-carbon, represents another important structural motif within this class.

This guide will provide an in-depth exploration of this compound, from its initial discovery to the advanced analytical techniques used for its study.

Discovery and Historical Context

The specific discovery of this compound is not well-documented in a singular, seminal publication but is intertwined with the broader history of the characterization of branched-chain fatty acids, which commenced in the early 20th century.[3] The foundational work on the synthesis and characterization of various BCFAs was laid in the 1930s and 1940s.[4] Initial investigations into the composition of natural lipids, particularly from bacterial sources and wool fat, revealed the existence of fatty acids that deviated from the conventional straight-chain structure.[3]

A significant milestone in understanding the natural occurrence of this compound was its identification as a component of the antibiotic globomycin, isolated from Streptomyces hygroscopicus in 1981.[2] More recently, its role as a semiochemical in the animal kingdom has been highlighted by its detection in the territorial marking fluid of the male Bengal tiger (Panthera tigris).[2][5]

Physicochemical Properties

This compound is a saturated fatty acid with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol .[6] It is a colorless, viscous liquid with a slightly unpleasant odor and is insoluble in water but soluble in organic solvents.[6]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₂ | [6] |

| Molecular Weight | 200.32 g/mol | [6] |

| CAS Number | 24323-25-9 | [2] |

| Melting Point | 13 °C | [6] |

| Boiling Point | 293.36°C (estimate) | [6] |

| Density | 0.8910 g/cm³ (rough estimate) | [6] |

| pKa | 4.83 ± 0.21 (Predicted) | [2] |

Synthesis of this compound

While several general methods for the synthesis of α-methyl branched-chain fatty acids exist, a detailed, specific protocol for this compound can be adapted from established organic synthesis routes. One common approach involves the α-alkylation of a carboxylic acid derivative.

Representative Synthetic Protocol: α-Alkylation of Decanoic Acid

This protocol outlines a plausible synthetic route to this compound starting from decanoic acid. The workflow involves the formation of an enolate followed by methylation.

Objective: To synthesize this compound via α-alkylation of decanoic acid.

Materials:

-

Decanoic acid

-

Thionyl chloride (SOCl₂)

-

Oxalyl chloride ((COCl)₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Methyl iodide (CH₃I)

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions, extraction, and distillation.

Methodology:

-

Activation of Decanoic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride to convert the carboxylic acid to the more reactive acid chloride.

-

Stir the reaction at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC or IR spectroscopy).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Enolate Formation and Methylation:

-

In a separate flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).

-

Slowly add the decanoyl chloride (dissolved in anhydrous THF) to the LDA solution. This will generate the enolate.

-

After stirring for 30-60 minutes at -78 °C, add methyl iodide to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with 1 M HCl.

-

Extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

Causality behind Experimental Choices: The conversion of the carboxylic acid to an acid chloride increases the acidity of the α-proton, facilitating its removal by a strong, non-nucleophilic base like LDA. The use of low temperatures (-78 °C) is crucial to control the enolate formation and prevent side reactions. Methyl iodide is a good electrophile for the subsequent methylation step.

Biological Role and Function

The specific biological activities of this compound are not as extensively studied as other BCFAs. However, based on its structure and the known functions of related compounds, several roles can be hypothesized and are areas of active research.

Semiochemical and Pheromonal Activity

One of the most well-documented roles of this compound is as a semiochemical, a chemical signal that mediates interactions between organisms.[5] It has been identified as a component of the territorial marking fluid of male Bengal tigers, suggesting a role in chemical communication.[2] In the realm of insects, many branched-chain fatty acids and their derivatives function as pheromones, influencing behaviors such as mating, aggregation, and trail-following.[2][7] The structural similarity of this compound to known insect pheromones makes it a strong candidate for such a role, although specific examples are still under investigation.[2]

Hypothesized Pheromone Signaling Pathway:

Caption: Hypothesized pheromone signaling pathway for this compound.

Potential Roles in Metabolism and Inflammation

Research on BCFAs as a class suggests their involvement in metabolic regulation and inflammatory processes.[8] For instance, some BCFAs have been shown to have anti-inflammatory and anti-cancer properties.[8] While direct evidence for this compound is limited, it is plausible that it could interact with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be modulated by various fatty acids and play a key role in lipid metabolism and inflammation.[9][10] Further research is needed to elucidate the specific effects of this compound on these pathways.

Analytical Methodologies

The accurate identification and quantification of this compound in complex biological matrices require sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for fatty acid analysis.[11] Due to the low volatility of free fatty acids, a derivatization step is necessary to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to analysis.[12]

Experimental Protocol: GC-MS Analysis of this compound in Biological Samples

Objective: To quantify this compound in a biological matrix (e.g., plasma, tissue) by GC-MS.

Workflow Diagram:

Caption: Experimental workflow for GC-MS analysis of this compound.

Methodology:

-

Sample Preparation (Lipid Extraction and Derivatization):

-

Homogenization & Lipid Extraction (Folch Method): To approximately 100 mg of a biological sample, add a known amount of an internal standard (e.g., heptadecanoic acid).[12] Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and homogenize thoroughly.[12] Add 0.5 mL of 0.9% KCl solution to induce phase separation and centrifuge.[12] Collect the lower chloroform layer.[12]

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.[12]

-

Transesterification to FAMEs: To the dried lipid extract, add 1 mL of 3M methanolic HCl.[12] Seal the tube and heat at 80°C for 1 hour.[12]

-

FAME Extraction: After cooling, add 1 mL of 0.9% NaCl solution and 1 mL of hexane.[12] Vortex and centrifuge to separate the phases.[12] The upper hexane layer containing the FAMEs is collected for analysis.[12]

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar cyano-column.[12]

-

Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, hold for 5 min.[12]

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of methyl 2-methylundecanoate.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Quantification is achieved by comparing the peak area of the methyl 2-methylundecanoate to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and often allows for the analysis of free fatty acids without derivatization, simplifying sample preparation.[12][13]

Experimental Protocol: LC-MS/MS Analysis of this compound in Serum

Objective: To quantify this compound in serum using LC-MS/MS.

Workflow Diagram:

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Methodology:

-

Sample Preparation:

-

To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., ¹³C-labeled this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.[13]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

-

Tandem Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.

-

-

Data Analysis: Quantification is performed using a calibration curve constructed from the peak area ratios of the analyte to the internal standard in spiked matrix samples.

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals that confirm its structure.

Predicted ¹H NMR Chemical Shifts (δ, ppm):

-

~11.5-12.0: Carboxylic acid proton (-COOH), broad singlet.

-

~2.4: Methine proton at C2 (-CH(CH₃)COOH), multiplet.

-

~1.6: Methylene protons at C3 (-CH₂-), multiplet.

-

~1.2-1.4: Methylene protons of the long alkyl chain, broad multiplet.

-

~1.1: Methyl protons at C2 (-CH(CH₃)COOH), doublet.

-

~0.9: Terminal methyl protons (-CH₃), triplet.

Predicted ¹³C NMR Chemical Shifts (δ, ppm):

-

~180-185: Carboxylic acid carbon (-COOH).

-

~40-45: Methine carbon at C2 (-CH(CH₃)COOH).

-

~30-35: Methylene carbons of the alkyl chain.

-

~20-25: Methylene carbons near the ends of the chain.

-

~15-20: Methyl carbon at C2 (-CH(CH₃)COOH).

-

~14: Terminal methyl carbon (-CH₃).

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, this compound will undergo characteristic fragmentation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 200, which may be of low intensity.

-

McLafferty Rearrangement: A prominent peak resulting from the rearrangement and cleavage of the γ-hydrogen.

-

α-Cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of the alkyl chain.

-

Loss of Functional Groups: Peaks corresponding to the loss of a methyl group (M-15), a carboxyl group (M-45), and water (M-18) may be observed.

Conclusion and Future Directions

This compound is a fascinating branched-chain fatty acid with established roles in chemical communication and potential, yet to be fully elucidated, functions in metabolism and inflammation. While its discovery is rooted in the early days of lipid chemistry, modern analytical techniques have enabled its precise detection and quantification in complex biological systems.

Future research should focus on several key areas:

-

Elucidation of Specific Biological Activities: In-depth studies are needed to determine the precise effects of this compound on cellular signaling pathways, including its potential interactions with nuclear receptors and other cellular targets.

-

Identification in a Broader Range of Organisms: Expanding the search for this compound in other species will provide a clearer picture of its distribution and ecological significance.

-

Stereospecific Synthesis and Biological Evaluation: The development of methods for the stereospecific synthesis of the (R)- and (S)-enantiomers of this compound will be crucial for understanding the stereoselectivity of its biological activities.

This technical guide provides a solid foundation for researchers embarking on the study of this intriguing molecule. The detailed protocols and compiled information are intended to facilitate further exploration and discovery in this exciting area of lipid research.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Nuclear receptors in bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transcriptional integration of metabolism by the nuclear sterol-activated receptors LXR and FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 2-Methylundecanoic Acid from Decanoic Acid

Introduction

2-Methylundecanoic acid is a branched-chain fatty acid (BCFA) characterized by a methyl group at the alpha-position of the undecanoic acid backbone. BCFAs are found in various natural sources, including bacteria and marine organisms, where they play roles in maintaining cell membrane fluidity.[1][2] In research and development, molecules like this compound serve as important chiral building blocks or are investigated for their unique biological activities.

This in-depth technical guide provides a robust and validated methodology for the synthesis of this compound, commencing from the readily available linear fatty acid, decanoic acid. The described synthetic pathway is a classic, three-step sequence involving protection of the carboxylic acid, stereoselective methylation at the α-carbon, and subsequent deprotection. This guide is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal understanding of the experimental design to ensure reproducibility and success.

Strategic Overview of the Synthesis

The transformation of decanoic acid into this compound necessitates the specific introduction of a methyl group at the carbon adjacent to the carbonyl (the α-carbon). Direct methylation is not feasible due to the acidic proton of the carboxylic acid, which would be preferentially deprotonated by the strong bases required for α-carbon functionalization. Therefore, a protection-functionalization-deprotection strategy is employed.

The overall workflow can be summarized as follows:

-

Esterification (Protection): The carboxylic acid group of decanoic acid is converted into a methyl ester. This protects the acidic proton and activates the α-position for the subsequent step.

-

α-Methylation (Functionalization): The α-proton of the methyl decanoate is selectively removed using a strong, non-nucleophilic base to form a nucleophilic enolate, which is then reacted with a methylating agent.

-

Saponification (Deprotection): The methyl ester is hydrolyzed back to the carboxylic acid, yielding the final product, this compound.

References

Core Molecular Attributes and Physicochemical Properties

An In-Depth Technical Guide to 2-Methylundecanoic Acid

This guide provides a comprehensive technical overview of this compound, a branched-chain fatty acid (BCFA) of interest to researchers in lipidomics, chemical ecology, and drug development. We will delve into its fundamental physicochemical properties, established synthesis routes, and robust analytical methodologies for its characterization and quantification. The content herein is structured to provide not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

This compound is a saturated fatty acid with a 12-carbon backbone, distinguished by a methyl group at the alpha-carbon (C-2) position. This structural feature classifies it as an iso-fatty acid and imparts distinct physical and biological properties compared to its linear counterpart, lauric acid (dodecanoic acid).

Molecular Identity

-

IUPAC Name: this compound[1]

Physicochemical Data Summary

The methyl branch at the C-2 position influences the molecule's packing and intermolecular interactions, affecting its bulk properties. The following table summarizes its key physicochemical data, critical for handling, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Weight | 200.32 g/mol | PubChem[1], ECHEMI[3] |

| Molecular Formula | C₁₂H₂₄O₂ | PubChem[1], LookChem[2] |

| Melting Point | 13 °C | LookChem[2] |

| Boiling Point | 306.6 °C at 760 mmHg | LookChem[2] |

| Density | 0.903 g/cm³ | LookChem[2], BOC Sciences[] |

| pKa (Predicted) | 4.83 ± 0.21 | LookChem[2], BOC Sciences[] |

| Refractive Index | 1.446 | LookChem[2] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound can be approached through several classic organic chemistry routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials. A common and reliable method is the malonic ester synthesis, which allows for the systematic construction of the α-substituted carboxylic acid.

Malonic Ester Synthesis Workflow

This pathway is predicated on the high acidity of the α-protons of diethyl malonate, enabling sequential alkylation. The rationale for this multi-step process is its high degree of control, minimizing side products and ensuring the precise introduction of the required alkyl groups.

Caption: Malonic Ester Synthesis pathway for this compound.

Detailed Experimental Protocol (Adapted from Malonic Ester Synthesis Principles)[5]

This protocol is a representative method adapted for this specific target molecule. Each step is designed to be self-validating through intermediate characterization (e.g., TLC, NMR) before proceeding.

-

Step 1: Formation of the Enolate. In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide in absolute ethanol. The ethoxide acts as a strong base to deprotonate the diethyl malonate, a choice dictated by its compatibility with the ester functional groups, preventing unwanted transesterification. Cool the solution in an ice bath and add diethyl malonate dropwise. The reaction is self-validating as the formation of the sodium salt often results in a precipitate.

-

Step 2: First Alkylation (Nonyl Group Addition). To the stirred enolate solution, add 1-bromononane dropwise. The reaction proceeds via an Sₙ2 mechanism. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting malonate spot disappears.

-

Step 3: Second Alkylation (Methylation). A second equivalent of sodium ethoxide is added to deprotonate the mono-alkylated malonic ester. Subsequently, methyl iodide is added to introduce the methyl group at the α-position. This second deprotonation is often slower and may require gentle warming.

-

Step 4: Saponification. The resulting diethyl 2-methyl-2-nonylmalonate is hydrolyzed. A solution of sodium or potassium hydroxide in ethanol/water is added, and the mixture is refluxed. This step converts the diester into the corresponding dicarboxylate salt. The completeness of this step can be verified by the disappearance of the ester C=O stretch in IR spectroscopy and the appearance of a broad carboxylate salt stretch.

-

Step 5: Acidification and Decarboxylation. After cooling, the reaction mixture is carefully acidified with a strong acid (e.g., HCl, H₂SO₄). This protonates the dicarboxylate to form 2-methyl-2-nonylmalonic acid. The solution is then heated. The malonic acid derivative is thermally unstable and readily undergoes decarboxylation, releasing CO₂ gas (observed as effervescence) to yield the final product, this compound.

-

Purification. The final product is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. Final purification is typically achieved by vacuum distillation or chromatography.

Analytical Characterization and Quantification

Accurate analysis of this compound, especially in complex biological matrices, requires high-sensitivity and high-selectivity techniques like chromatography coupled with mass spectrometry. The protocols described here are adapted from established methods for similar branched-chain fatty acids[5].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for fatty acid analysis due to its high chromatographic resolution. However, a derivatization step is mandatory to increase the volatility of the carboxylic acid.

Workflow Diagram: GC-MS Analysis

References

2-Methylundecanoic acid pKa and solubility.

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylundecanoic Acid

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical parameters of this compound: the acid dissociation constant (pKa) and solubility. As a branched, medium-chain fatty acid, this compound presents unique properties that are of significant interest to researchers in materials science, organic synthesis, and particularly, drug development.[1][2] Understanding its pKa and solubility is fundamental for predicting its behavior in various chemical and biological systems, from designing synthetic routes to formulating effective drug delivery systems. This document outlines the theoretical underpinnings of these properties and provides detailed, field-proven experimental protocols for their accurate determination.

Introduction: The Significance of this compound

This compound (CAS 24323-25-9) is a saturated fatty acid with a 12-carbon backbone, distinguished by a methyl group at the alpha position (C2).[1][3] Its molecular formula is C12H24O2, with a molecular weight of 200.32 g/mol .[1][3][] This structure classifies it as a medium-chain fatty acid, a group of molecules gaining attention for their unique metabolic and signaling properties.[2][3] It serves as a versatile intermediate in the synthesis of esters for fragrances and flavors, as well as a component in lubricants and surfactants.[1]

For drug development professionals, the physicochemical properties of a molecule are paramount. They govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Low solubility, for instance, can lead to poor bioavailability and unreliable results in preclinical assays, escalating development costs.[5][6] Similarly, the ionization state of a molecule, dictated by its pKa, profoundly affects its ability to cross biological membranes and interact with target proteins. This guide therefore focuses on providing both the theoretical context and the practical methodologies for characterizing the pKa and solubility of this compound.

The Acid Dissociation Constant (pKa) of this compound

The pKa is a quantitative measure of a molecule's acidity in solution. For this compound, the carboxylic acid functional group is the site of ionization. The pKa value represents the pH at which the protonated (neutral acid) and deprotonated (anionic carboxylate) forms are present in equal concentrations. This equilibrium is fundamental to its chemical reactivity and biological behavior.

Theoretical Framework

The dissociation of this compound in an aqueous medium is described by the following equilibrium:

Caption: Dissociation equilibrium of this compound.